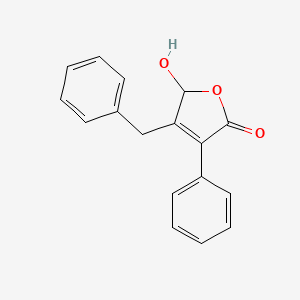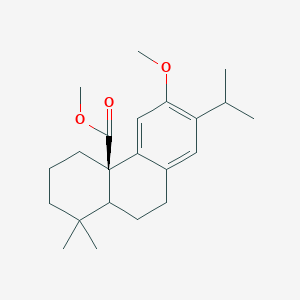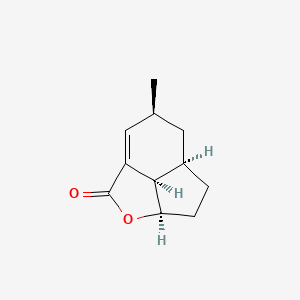
Desoxygaliellalactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoxygaliellalactone is a natural product found in Galiella rufa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Copper-Catalyzed Methylenation Reaction in Synthesis : The enantioselective total synthesis of (+)-desoxygaliellalactone was achieved using a one-pot copper-catalyzed methylenation-Diels-Alder cyclization, highlighting its potential for efficient chemical synthesis (Lebel & Parmentier, 2007).
- Efficient Synthesis Approaches : A study describes a short and efficient total synthesis of rac-desoxygaliellalactone and (+)-desoxygaliellalactone via pregaliellalactone, indicating advancements in synthesis methodologies (Furuseth et al., 2014).
Biological Research and Applications
- Antioxidant Research in Algology : Desoxygaliellalactone, through its structural similarities to certain reactive oxygen species, contributes to the understanding of antioxidant defense processes in algal cells (Mallick & Mohn, 2000).
- Impact on Cancer Cell Lines : Galiellalactone analogs, including desoxygaliellalactone, show potential cytotoxicity against various tumor cell lines, suggesting their role in cancer research and therapy (Tian et al., 2015).
- Inhibition of Stem Cell-Like Cancer Cells : Galiellalactone, related to desoxygaliellalactone, inhibits STAT3 signaling in stem cell-like prostate cancer cells, indicating its potential in targeting cancer stem cells (Hellsten et al., 2011).
Propiedades
Nombre del producto |
Desoxygaliellalactone |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(4R,7R,9S,11R)-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O2/c1-6-4-7-2-3-9-10(7)8(5-6)11(12)13-9/h5-7,9-10H,2-4H2,1H3/t6-,7+,9+,10+/m0/s1 |
Clave InChI |
BTDFZQUXKISOCL-MVHNUAHISA-N |
SMILES isomérico |
C[C@H]1C[C@H]2CC[C@@H]3[C@H]2C(=C1)C(=O)O3 |
SMILES canónico |
CC1CC2CCC3C2C(=C1)C(=O)O3 |
Sinónimos |
desoxygaliellalactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




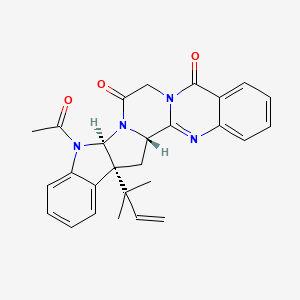
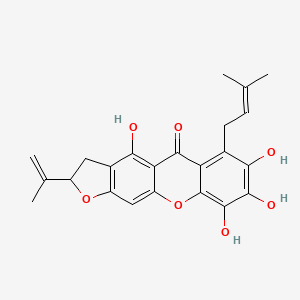
![dimethyl (6R,9R)-10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate](/img/structure/B1246425.png)
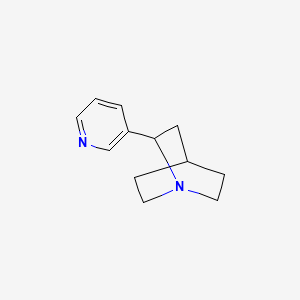

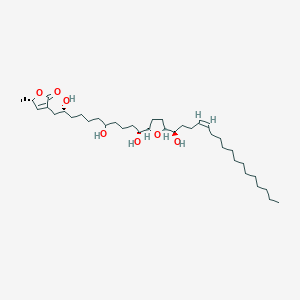
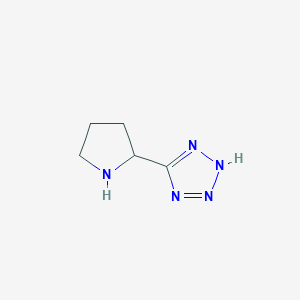
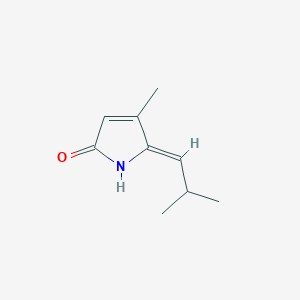

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
